(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylprop-2-EN-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of (1S)-1-phenylprop-2-EN-1-amine.
Substitution: Formation of (1S)-1-(2-substituted phenyl)prop-2-EN-1-amine derivatives.
Scientific Research Applications
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Bromophenyl)prop-2-EN-1-amine: The enantiomer of the compound, which may have different biological activity and properties.
1-(2-Chlorophenyl)prop-2-EN-1-amine: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.
1-(2-Fluorophenyl)prop-2-EN-1-amine: A fluorinated analog with potentially different pharmacological properties.
Uniqueness
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity, biological activity, and potential applications. The chiral nature of the compound allows for enantioselective interactions with biological targets, making it valuable for research and development in various fields.
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(1S)-1-(2-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |
InChI Key |
VKSFFOVXSJVUBT-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1Br)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.